Decursinol Angelate

Drug Metabolism Pharmacokinetics ADME

Sourcing Decursinol Angelate (DA) for your research? Ensure you are ordering the correct pyranocoumarin isomer. Unlike its isomer decursin, which undergoes rapid esterase-mediated hydrolysis, DA requires cytochrome P450 enzymes for metabolic conversion to the active metabolite decursinol. This CYP-dependent activation makes DA an essential tool compound for differentiating esterase-driven vs. P450-mediated prodrug metabolism in hepatocyte or microsomal models. With established selectivity for CYP1A1/2 over CYP2D15/3A12 and clinically demonstrated superior human plasma detectability (Cmax: 48.1 vs 5.3 nmol/L for decursin), DA is the analytically favored analyte for LC-MS/MS method development and pharmacokinetic monitoring. Specify HPLC purity ≥98% in your order to guarantee reliable quantitative pharmacology data.

Molecular Formula C19H20O5
Molecular Weight 328.4 g/mol
CAS No. 130848-06-5
Cat. No. B1670155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecursinol Angelate
CAS130848-06-5
Synonyms2-butenoic acid, 2-methyl-, (7S)-7,8-dihydro-8,8-dimethyl-2-oxo-2H,6H-benzo(1,2-b:5,4-b')dipyran-7-yl ester, (2Z)-
2H,6H-benzo(1,2-b:5,4-b')dipyran-2-one, 7,8-dihydro-7-hydroxy-8,8-dimethyl-, (S)-
decursin
decursinol
decursinol angelate
Molecular FormulaC19H20O5
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C
InChIInChI=1S/C19H20O5/c1-5-11(2)18(21)23-16-9-13-8-12-6-7-17(20)22-14(12)10-15(13)24-19(16,3)4/h5-8,10,16H,9H2,1-4H3/b11-5-/t16-/m0/s1
InChIKeyAGABNGOXUSXQDD-XKGFZTIGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Decursinol Angelate (CAS 130848-06-5): A Pyranocoumarin Isomer from Angelica gigas with Distinct Metabolic and Biological Properties


Decursinol angelate (DA) is a pyranocoumarin compound isolated from the roots of Angelica gigas Nakai (Korean Angelica) [1]. It exists as a structural isomer of decursin (D), differing in the configuration of the side chain ester moiety, and is approximately 60% as abundant as decursin in the plant root [2]. Both compounds share a pyranocoumarin core structure and serve as precursors that undergo extensive first-pass metabolism to yield decursinol (DOH) [3]. Commercially available as a white to off-white powder, DA is commonly supplied with HPLC purity specifications ranging from ≥98% to 99.62% and is soluble in DMSO (up to 65 mg/mL or 197.95 mM) .

Why Generic Substitution Fails: Decursinol Angelate vs. Decursin Is Not a Simple Interchange


Despite their close structural relationship as pyranocoumarin isomers, decursinol angelate (DA) and decursin (D) cannot be treated as interchangeable compounds for research or development applications. Critically, the two isomers exhibit fundamentally divergent metabolic pathways in human and rodent liver preparations [1]. While decursin is efficiently hydrolyzed to decursinol by hepatic esterases in an NADPH-independent manner, decursinol angelate resists esterase-mediated hydrolysis and instead requires cytochrome P450 enzymes for conversion to decursinol [1]. Furthermore, human liver S9 fractions metabolize both compounds more slowly than rodent preparations, with decursinol angelate showing distinct metabolite profiles from decursin—nine unique metabolites each were identified from human liver microsomal incubations [1]. These metabolic differences directly impact the interpretation of in vitro findings, pharmacokinetic predictions, and the selection of appropriate experimental controls.

Quantitative Differentiation Guide: Decursinol Angelate Comparative Evidence


Metabolic Pathway Divergence: CYP-Dependent vs. Esterase-Dependent Conversion to Decursinol

Decursinol angelate (DA) differs fundamentally from its isomer decursin (D) in the enzymatic route by which it is converted to the common metabolite decursinol (DOH). In human and rodent liver microsomes, decursin is efficiently hydrolyzed by hepatic esterases in the absence of NADPH, whereas decursinol angelate is not a substrate for esterase-mediated hydrolysis [1]. Instead, decursinol angelate requires cytochrome P450 enzymes for conversion to decursinol, establishing a distinct NADPH-dependent metabolic route [1]. This enzymatic divergence means that experimental outcomes observed with decursin cannot be assumed to apply to decursinol angelate, particularly in systems with varying esterase or CYP activity.

Drug Metabolism Pharmacokinetics ADME Hepatic Clearance

CYP1A1/2 Inhibition Selectivity: Greater Potency vs. CYP2D15 and CYP3A12

Decursinol angelate exhibits selective, noncompetitive inhibition of the cytochrome P450 isoform CYP1A1/2 with a Ki of 67.56 μM in canine liver microsomes [1]. This inhibitory potency against CYP1A1/2 is approximately 1.3-fold greater than that of decursin (Ki = 90.176 μM) under identical assay conditions [1]. Critically, both compounds demonstrate markedly weaker inhibition of CYP2D15 (Ki values of 872.5 μM for DA vs. 666.18 μM for decursin) and CYP3A12 (Ki values of 853.9-909.1 μM for DA vs. 802.8-990.5 μM for decursin), establishing a selectivity window of approximately 10- to 13-fold for CYP1A1/2 over these isoforms [1]. The Ki values quantify the inhibitor concentration required for half-maximal inhibition, with lower values indicating greater potency.

Cytochrome P450 Inhibition Drug-Drug Interaction Hepatic Metabolism Toxicology

Human Pharmacokinetic Profile: Distinct Cmax and AUC Relative to Co-Administered Decursin

In a single oral dose human pharmacokinetic study with healthy adult subjects (n=20) consuming 77 mg decursinol angelate (DA) and 119 mg decursin (D) concurrently via an A. gigas dietary supplement, the two isomers exhibited distinct plasma exposure profiles [1]. Decursinol angelate achieved a mean Cmax of 48.1 nmol/L and a Tmax of 2.4 hours, while decursin reached a substantially lower Cmax of 5.3 nmol/L with a Tmax of 2.1 hours [1]. The mean AUC0-48h was 335 h∙nmol/L for DA versus 37 h∙nmol/L for D, representing an approximately 9-fold higher systemic exposure to the parent DA compound compared to decursin [1]. Both isomers exhibited prolonged terminal half-lives (DA t1/2 = 19.3 h; D t1/2 = 17.4 h) compared to their common metabolite decursinol (t1/2 = 7.4 h) [1].

Clinical Pharmacokinetics Human ADME Bioavailability Translational Research

Comparative Bioavailability of Metabolite Decursinol: Prodrug Conversion Efficiency

Following oral administration of equal molar amounts in rats, both decursinol angelate (DA) and decursin (D) undergo extensive first-pass metabolism to yield decursinol (DOH) as the major circulating metabolite, but the efficiency of this conversion relative to direct DOH administration has been quantitatively defined [1]. When administered as a decursin/decursinol angelate mixture, the resulting plasma decursinol AUC was 27,033 h∙ng/mL [1]. In contrast, direct oral administration of an equal molar amount of decursinol yielded an AUC of 65,012 h∙ng/mL, representing 2.4-fold higher bioavailability of the active metabolite [1]. Additionally, parent DA and D were detectable in rat plasma at nanomolar concentrations with a Tmax of approximately 0.5 hours, confirming limited but measurable systemic exposure to the intact prodrugs [1].

Prodrug Activation First-Pass Metabolism Bioavailability In Vivo Pharmacology

Structural and Abundance Context: Isomeric Distinction from Decursin in Natural Source

Decursinol angelate (DA) is a structural isomer of decursin (D), with the two compounds differing in the configuration of the side chain ester moiety rather than in molecular formula or core scaffold [1]. In the root of Angelica gigas Nakai, DA is approximately 60% as abundant as decursin, making it the second most abundant pyranocoumarin constituent in alcoholic extracts [1]. This abundance ratio is relevant for analytical method development and extract standardization efforts. The pyranocoumarin core compound decursinol (DOH), in contrast, is found in very low quantities in the plant material [2], underscoring that DA and D are the primary native forms requiring analytical resolution.

Natural Product Chemistry Phytochemical Analysis Quality Control Standardization

Transcriptional Response Specificity in Human Keratinocytes: Distinct Gene Upregulation Patterns

In HaCaT human keratinocytes, treatment with decursinol angelate (DA) and decursin (D) both improved wound healing at sub-threshold concentrations, but the two compounds upregulated distinct sets of genes encoding extracellular matrix remodeling proteins, inflammatory cytokines, and growth factors [1]. Despite their close structural similarity as isomers, the genes upregulated by decursinol angelate differed from those upregulated by decursin, indicating compound-specific transcriptional effects independent of their shared pyranocoumarin core [1]. Wound healing was increased by treatment up to a threshold concentration but inhibited at higher concentrations for both compounds, demonstrating a biphasic concentration-response relationship [1].

Wound Healing Gene Expression Transcriptomics Keratinocyte Biology

Recommended Application Scenarios for Decursinol Angelate Based on Differentiated Evidence


Metabolic Pathway Studies Requiring CYP-Dependent Prodrug Activation

For investigations focused on cytochrome P450-mediated prodrug activation or studies comparing esterase-dependent versus CYP-dependent metabolic routes, decursinol angelate serves as a specific tool compound. Unlike decursin, which undergoes rapid esterase-mediated hydrolysis, DA resists esterase cleavage and requires CYP enzymes for conversion to decursinol [1]. This property makes DA particularly valuable for in vitro microsomal or hepatocyte studies examining CYP isoform contributions to pyranocoumarin metabolism, or for evaluating how varying CYP expression (e.g., across species or disease states) affects prodrug activation.

CYP1A1/2 Inhibition Assay Development and Validation

With a Ki of 67.56 μM against CYP1A1/2 and >10-fold selectivity over CYP2D15 and CYP3A12 in canine liver microsomes [1], decursinol angelate is a suitable reference inhibitor for developing or validating CYP1A1/2 activity assays. The well-characterized selectivity window (approximately 13-fold over CYP2D15 and CYP3A12) enables researchers to use DA as a positive control for CYP1A1/2 inhibition while maintaining confidence that off-isoform effects are minimal at relevant concentrations. This application is particularly relevant for drug interaction screening panels and toxicology studies where CYP1A family modulation is a key endpoint.

Human Pharmacokinetic Analytical Method Development and Validation

Given that decursinol angelate achieves substantially higher human plasma concentrations (Cmax = 48.1 nmol/L) compared to its isomer decursin (Cmax = 5.3 nmol/L) following oral intake of A. gigas preparations [1], DA represents a more analytically accessible target for LC-MS/MS method development. Researchers developing quantitative assays for pyranocoumarins in human plasma will find DA easier to detect and quantify than decursin, making it a preferred analyte for pharmacokinetic monitoring, bioequivalence studies, or exposure assessment in clinical research settings.

In Vivo Pharmacology Studies Requiring Defined Prodrug-to-Metabolite Kinetics

For in vivo efficacy studies where precise knowledge of prodrug-to-metabolite conversion efficiency is essential for dose selection, the well-characterized pharmacokinetics of decursinol angelate provide a defined baseline. Rat studies have established that administration of DA/D mixtures yields a decursinol AUC of 27,033 h∙ng/mL compared to 65,012 h∙ng/mL from direct decursinol dosing [1]. This 2.4-fold difference allows researchers to calculate appropriate DA dosing regimens to achieve target decursinol exposures, eliminating guesswork in study design and enabling more accurate interpretation of pharmacological outcomes attributed to the pyranocoumarin pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Decursinol Angelate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.